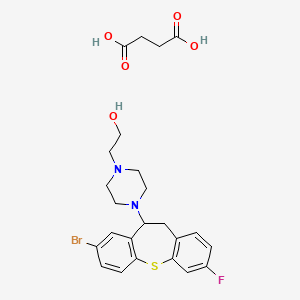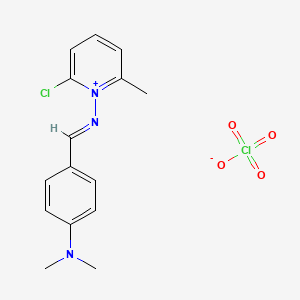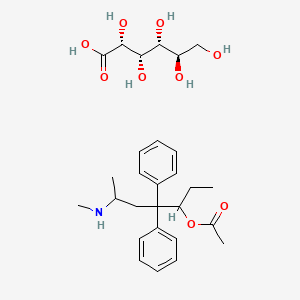
Noracymethadol gluconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le gluconate de noracymethadol est un analgésique opioïde synthétique apparenté à la méthadone. Il s'agit d'un ester acétylé du méthadol qui présente un isomère optique. Ce composé a été étudié pour ses propriétés analgésiques, montrant des effets comparables à la morphine, mais avec moins d'effets secondaires tels que nausées, étourdissements et somnolence .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le gluconate de noracymethadol est synthétisé par acétylation du noracymethadol. Le processus implique la réaction du noracymethadol avec l'anhydride acétique dans des conditions contrôlées pour former l'ester acétate. Le sel de gluconate est ensuite formé par réaction de l'ester acétate avec l'acide gluconique .
Méthodes de production industrielle : La production industrielle du gluconate de noracymethadol suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour assurer la pureté et l'efficacité du produit final. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les sous-produits .
Analyse Des Réactions Chimiques
Types de réactions : Le gluconate de noracymethadol subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants incluent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en conditions acides.
Réduction : Hydrure de lithium et d'aluminium dans l'éther sec.
Substitution : Halogènes en présence d'un catalyseur.
Principaux produits formés :
Oxydation : Formation d'oxyde de gluconate de noracymethadol.
Réduction : Formation d'alcool de gluconate de noracymethadol.
Substitution : Formation de gluconate de noracymethadol halogéné.
4. Applications de la recherche scientifique
Le gluconate de noracymethadol a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence en chimie analytique pour le développement de nouvelles méthodes de synthèse.
Biologie : Etudié pour ses effets sur les processus cellulaires et son potentiel comme outil pour comprendre les interactions des récepteurs opioïdes.
Médecine : Enquête sur ses propriétés analgésiques et son utilisation potentielle dans la gestion de la douleur.
5. Mécanisme d'action
Le gluconate de noracymethadol exerce ses effets en se liant aux récepteurs opioïdes du système nerveux central. Cette liaison inhibe la libération de neurotransmetteurs impliqués dans la transmission de la douleur, ce qui conduit à l'analgésie. Le composé cible principalement le récepteur mu-opioïde, qui est responsable de ses effets analgésiques. Les voies impliquées comprennent l'inhibition de l'adénylate cyclase et la modulation des canaux ioniques .
Composés similaires :
Méthadone : Un autre analgésique opioïde synthétique aux propriétés similaires, mais à la pharmacocinétique différente.
Acétylméthadol : Un composé apparenté ayant des effets analgésiques similaires, mais des profils d'effets secondaires différents.
Dimépéptanol : Un autre dérivé du méthadol aux propriétés analgésiques similaires.
Unicité : Le gluconate de noracymethadol est unique en raison de son affinité de liaison spécifique pour les récepteurs opioïdes et de son profil d'effets secondaires réduits par rapport aux autres opioïdes. Sa forme de sel de gluconate améliore également sa solubilité et sa biodisponibilité, ce qui en fait un composé précieux pour la recherche et l'utilisation thérapeutique potentielle .
Applications De Recherche Scientifique
Noracymethadol gluconate has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods.
Biology: Studied for its effects on cellular processes and its potential as a tool for understanding opioid receptor interactions.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Mécanisme D'action
Noracymethadol gluconate exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The compound primarily targets the mu-opioid receptor, which is responsible for its analgesic effects. The pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .
Comparaison Avec Des Composés Similaires
Methadone: Another synthetic opioid analgesic with similar properties but different pharmacokinetics.
Acetylmethadol: A related compound with similar analgesic effects but different side effect profiles.
Dimepheptanol: Another methadol derivative with similar analgesic properties.
Uniqueness: Noracymethadol gluconate is unique due to its specific binding affinity for opioid receptors and its reduced side effect profile compared to other opioids. Its gluconate salt form also enhances its solubility and bioavailability, making it a valuable compound for research and potential therapeutic use .
Propriétés
Numéro CAS |
7645-01-4 |
|---|---|
Formule moléculaire |
C28H41NO9 |
Poids moléculaire |
535.6 g/mol |
Nom IUPAC |
[6-(methylamino)-4,4-diphenylheptan-3-yl] acetate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C22H29NO2.C6H12O7/c1-5-21(25-18(3)24)22(16-17(2)23-4,19-12-8-6-9-13-19)20-14-10-7-11-15-20;7-1-2(8)3(9)4(10)5(11)6(12)13/h6-15,17,21,23H,5,16H2,1-4H3;2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |
Clé InChI |
UOCWHHASBAVCPX-IFWQJVLJSA-N |
SMILES isomérique |
CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
SMILES canonique |
CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



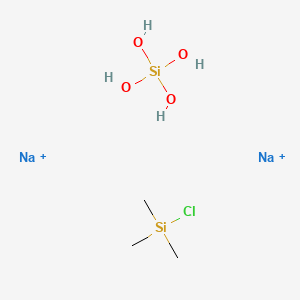
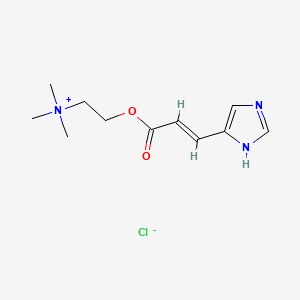
![methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate](/img/structure/B12757098.png)


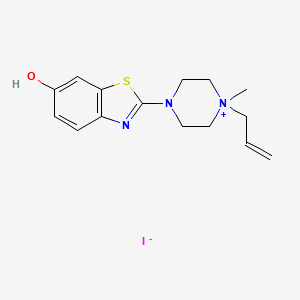
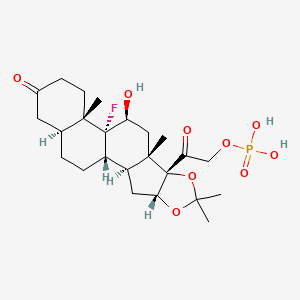
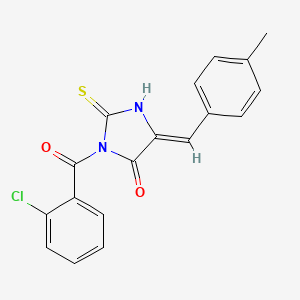
![6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione](/img/structure/B12757134.png)
